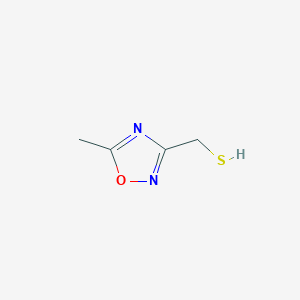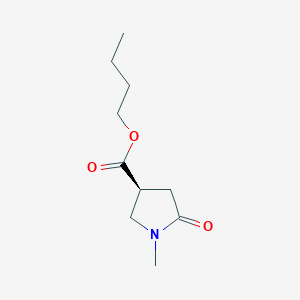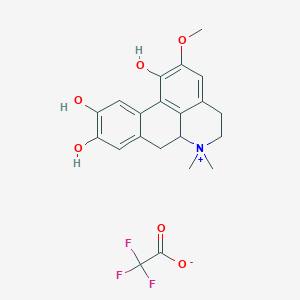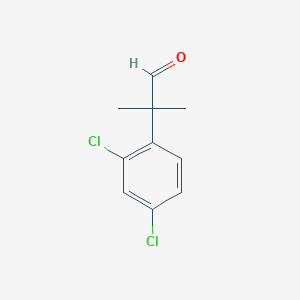
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is an organic compound with the molecular formula C10H10Cl2O It is characterized by the presence of two chlorine atoms attached to the benzene ring and a dimethyl group attached to the alpha carbon of the aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
-
Chlorination of Benzeneacetaldehyde: : One common method involves the chlorination of benzeneacetaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,4-dichlorobenzene with isobutyraldehyde. This reaction requires a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve the desired product specifications.
化学反应分析
Types of Reactions
-
Oxidation: : The aldehyde group in 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH3) can be used to introduce methoxy groups.
Major Products Formed
Oxidation: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid.
Reduction: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneethanol.
Substitution: 2,4-Dimethoxy-alpha,alpha-dimethyl-benzeneacetaldehyde.
科学研究应用
Chemistry
In chemistry, 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of chlorinated aldehydes on cellular processes. It may serve as a model compound to investigate the toxicity and metabolic pathways of similar substances.
Medicine
While not commonly used directly in medicine, derivatives of this compound may have potential applications in drug development. Its structural features can be modified to create new pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and agrochemicals. Its unique properties make it suitable for specific applications where chlorinated aldehydes are required.
作用机制
The mechanism by which 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is typically targeted by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, the compound may interact with cellular components, leading to oxidative stress or other biochemical effects.
相似化合物的比较
Similar Compounds
Benzeneacetaldehyde: Lacks the chlorine atoms and dimethyl groups, making it less reactive in certain chemical reactions.
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the dimethyl groups, affecting its reactivity and applications.
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid: The oxidized form of the compound, with different chemical properties and applications.
Uniqueness
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is unique due to the presence of both chlorine atoms and dimethyl groups, which enhance its reactivity and make it suitable for a wide range of chemical transformations
属性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI 键 |
AUXYSQBHPNXKSA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


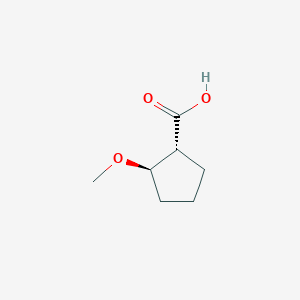
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
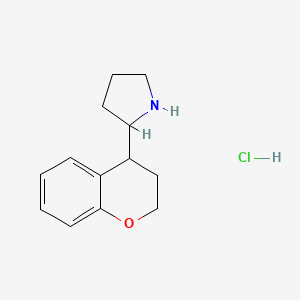
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
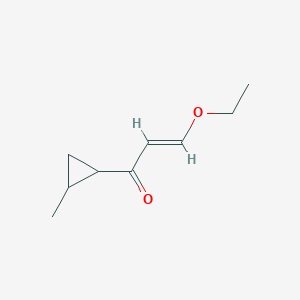
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
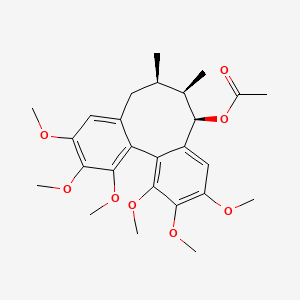
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
